Dibutyl mercury
Overview
Description
Dibutyl mercury, also known as mercury di-n-butyl, is an organomercury compound with the chemical formula (C₄H₉)₂Hg. It is a colorless, highly toxic liquid that is primarily used in scientific research. The compound is known for its significant toxicity and potential environmental hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl mercury can be synthesized through the reaction of butylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, producing this compound and magnesium bromide as a byproduct:
2C4H9MgBr+HgCl2→(C4H9)2Hg+2MgBrCl
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it is done under strict laboratory conditions to ensure safety and minimize environmental contamination .
Chemical Reactions Analysis
Types of Reactions: Dibutyl mercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and butyl radicals.
Reduction: It can be reduced to elemental mercury and butane.
Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Mercuric oxide and butyl radicals.
Reduction: Elemental mercury and butane.
Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.
Scientific Research Applications
Dibutyl mercury is primarily used in scientific research due to its high toxicity and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard for nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on biological systems, particularly its toxicological impact on cellular processes.
Medicine: Research on its potential use in developing mercury-based pharmaceuticals, although its high toxicity limits its practical applications.
Mechanism of Action
Dibutyl mercury exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity and damage. The compound can also interfere with the central nervous system, causing neurological symptoms and potentially fatal outcomes .
Comparison with Similar Compounds
Dimethylmercury: Another highly toxic organomercury compound with the formula (CH₃)₂Hg. It is known for its extreme toxicity and volatility.
Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.
Diphenylmercury: Contains phenyl groups and is less volatile but still highly toxic.
Uniqueness of Dibutyl Mercury: this compound is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, this compound has a higher molecular weight and different physical properties, making it suitable for specific research applications .
Properties
IUPAC Name |
dibutylmercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYKQVBIPYDCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Hg]CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Hg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060871 | |
Record name | Mercury, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-35-6 | |
Record name | Dibutylmercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercury, dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury, dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mercury, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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